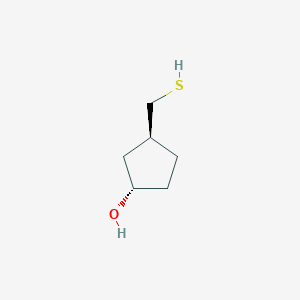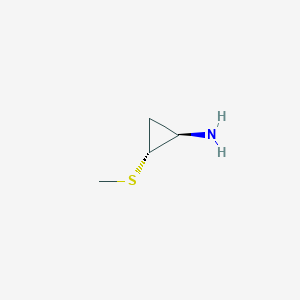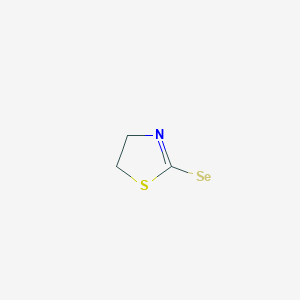
(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a sulfanylmethyl group and a hydroxyl group The stereochemistry of the compound is specified by the (1S,3S) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,3-dihalocyclopentane, followed by the introduction of the sulfanylmethyl group and the hydroxyl group. The reaction conditions typically involve the use of a base, such as sodium hydride, and a thiol reagent, such as thiomethanol, to introduce the sulfanylmethyl group. The hydroxyl group can be introduced through hydrolysis or oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydroxyl group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cyclopentane derivatives
Substitution: Halogenated cyclopentane derivatives
Aplicaciones Científicas De Investigación
(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The sulfanylmethyl group and hydroxyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3R)-3-(sulfanylmethyl)cyclopentan-1-ol: The enantiomer of (1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol with different stereochemistry.
3-(sulfanylmethyl)cyclopentan-1-one: A related compound with a ketone group instead of a hydroxyl group.
3-(sulfanylmethyl)cyclopentane-1-thiol: A related compound with a thiol group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and combination of functional groups The (1S,3S) configuration imparts distinct chemical and biological properties compared to its enantiomers and related compounds
Propiedades
Número CAS |
64646-18-0 |
|---|---|
Fórmula molecular |
C6H12OS |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C6H12OS/c7-6-2-1-5(3-6)4-8/h5-8H,1-4H2/t5-,6-/m0/s1 |
Clave InChI |
ODISGWSTAOGQJM-WDSKDSINSA-N |
SMILES isomérico |
C1C[C@@H](C[C@H]1CS)O |
SMILES canónico |
C1CC(CC1CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)


![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)

![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)



![1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B14487661.png)


